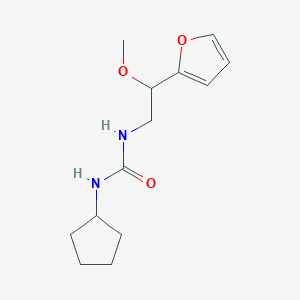

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-17-12(11-7-4-8-18-11)9-14-13(16)15-10-5-2-3-6-10/h4,7-8,10,12H,2-3,5-6,9H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIXDNMKSDSMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NC1CCCC1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea typically involves the reaction of cyclopentyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The crude product is then purified using techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly employed.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the urea moiety can produce the corresponding amine.

Scientific Research Applications

1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of various enzymes.

Medicine: Preliminary studies suggest that this compound may have therapeutic potential in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The furan ring and methoxyethyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents and pharmacological profiles:

Key Comparative Insights

Antifungal Activity :

- The thiazolyl hydrazones in share the furan motif with the target compound but exhibit moderate anticandidal activity (MIC = 250 µg/mL), significantly weaker than fluconazole (MIC = 2 µg/mL). This suggests that while the furan group contributes to antifungal activity, the urea scaffold in 1-cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea may enhance target specificity or solubility.

Cytotoxic Potential: Thiazolyl hydrazones with halogenated phenyl groups (e.g., 4-chlorophenyl) showed selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC₅₀ > 500 µg/mL) . The target compound’s methoxyethyl group may reduce cytotoxicity compared to halogenated analogs, as methoxy groups often improve metabolic stability .

Enzyme Inhibition: Boronic acid derivatives with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibited fungal appressorium formation at 1 µM, comparable to trichostatin A .

Computational Predictions :

- Thiadiazolyl ureas with cyclopentyl groups (e.g., 1-cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea) were computationally validated for drug-like properties, emphasizing the cyclopentyl moiety’s role in improving lipophilicity and binding affinity .

Structural Determinants of Activity

- Furan vs.

- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound likely enhances membrane permeability compared to aromatic substituents in pyrrole-carbonyl ureas , though this may trade off with target specificity.

Q & A

Q. What are the key synthetic routes for 1-Cyclopentyl-3-(2-(furan-2-yl)-2-methoxyethyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the cyclopentyl-urea backbone via nucleophilic substitution or coupling reactions using isocyanate intermediates.

- Step 2: Introduction of the 2-(furan-2-yl)-2-methoxyethyl group through alkylation or Mitsunobu reactions.

- Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalysts like DBU) must be tailored to minimize side products. For example, anhydrous tetrahydrofuran (THF) at 0–5°C enhances selectivity during coupling steps .

- Monitoring: Techniques like thin-layer chromatography (TLC) or HPLC ensure intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the cyclopentyl group (δ ~1.5–2.5 ppm) and furan ring (δ ~6.3–7.4 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (C₁₅H₂₀N₄O₂, MW 288.34 g/mol) .

- Infrared Spectroscopy (IR): Identifies urea C=O stretches (~1640–1680 cm⁻¹) and methoxy C-O bonds (~1100 cm⁻¹) .

Q. How does the furan moiety influence the compound’s physicochemical properties?

The furan ring contributes to:

- Lipophilicity: Calculated logP values (~2.5) suggest moderate membrane permeability.

- Electron Density: The oxygen atom in furan enhances hydrogen-bonding potential, critical for target interactions.

- Stability: Furan’s aromaticity reduces oxidative degradation compared to non-aromatic heterocycles .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

- Molecular Docking: Simulations using software like AutoDock Vina predict binding affinities to targets such as kinases or GPCRs. For example, the urea carbonyl may form hydrogen bonds with catalytic lysine residues .

- MD Simulations: Assess dynamic interactions over time, highlighting stability in binding pockets .

- SAR Studies: Modifying the methoxyethyl chain length or furan substitution (e.g., 5-nitro vs. 5-methyl) can reveal critical pharmacophoric elements .

Q. What experimental strategies address discrepancies in biological activity between in vitro and in vivo models?

- Metabolic Stability Assays: Liver microsome studies identify rapid degradation pathways (e.g., CYP450 oxidation of the furan ring).

- Prodrug Design: Masking the methoxy group as a phosphate ester improves bioavailability .

- PK/PD Modeling: Correlate plasma concentration-time profiles with efficacy in animal models to refine dosing regimens .

Q. How do structural analogs inform the optimization of this compound’s pharmacokinetic profile?

- Cyclopentyl vs. Cyclohexyl Substitution: Cyclopentyl derivatives exhibit lower steric hindrance, enhancing target engagement compared to bulkier cyclohexyl analogs .

- Fluorine Incorporation: Adding a fluorine atom to the furan ring (e.g., 5-fluoro-furan) improves metabolic stability by blocking oxidation sites .

- Thiomorpholine Replacement: Replacing the methoxyethyl group with thiomorpholine increases solubility but may reduce CNS penetration due to higher polar surface area .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Centers: The 2-methoxyethyl group may introduce stereoisomerism. Asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution ensures enantiopurity .

- Purification: Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves racemic mixtures, though this increases production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.